molecular formula C17H16N4O5 B5408913 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide

2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide

Cat. No.: B5408913
M. Wt: 356.33 g/mol
InChI Key: KHTZDZOGNKNHMQ-OBGWFSINSA-N
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Description

2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide is an organic compound that features a dinitrophenyl group and a phenylpropylideneamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate. This intermediate is then reacted with an acetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. This interaction is often studied using spectroscopic methods to understand the binding and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: Used for the detection of carbonyl compounds.

    2,4-Dinitrophenol: Known for its use in biochemical research and as a pesticide.

    Phenylhydrazine: Used in the synthesis of various organic compounds.

Uniqueness

Its ability to form stable hydrazone derivatives makes it particularly useful in analytical chemistry .

Properties

IUPAC Name

2-(2,4-dinitrophenyl)-N-[(E)-1-phenylpropylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5/c1-2-15(12-6-4-3-5-7-12)18-19-17(22)10-13-8-9-14(20(23)24)11-16(13)21(25)26/h3-9,11H,2,10H2,1H3,(H,19,22)/b18-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZDZOGNKNHMQ-OBGWFSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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